molecular formula C9H10N4O3 B1414457 Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate CAS No. 1170524-95-4

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate

Cat. No.: B1414457
CAS No.: 1170524-95-4
M. Wt: 222.2 g/mol
InChI Key: IWLDFVZJWXQOND-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class

Biochemical Analysis

Biochemical Properties

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in apoptosis and DNA repair mechanisms .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK2 activity . This disruption leads to cell cycle arrest at the G1 phase, preventing the cells from proliferating. Furthermore, the compound influences cell signaling pathways, particularly those involved in apoptosis and DNA damage response . It also affects gene expression by modulating the activity of transcription factors associated with cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound can induce conformational changes in CDK2, further enhancing its inhibitory effects . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact degradation products and their effects on cellular function remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and β-ketoesters.

  • Introduction of the Ethyl Acetate Group: The ethyl acetate moiety is introduced through esterification reactions, often using ethyl chloroacetate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters, ethers

Scientific Research Applications

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential as a therapeutic agent, especially in the development of antitumor and antiviral drugs.

  • Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is similar to other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine: A core structure used in various chemical syntheses.

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its antitumor properties.

  • Pyrazolo[3,4-d]pyrimidin-2,6(1H,5H)-dione: Another derivative with potential biological activity.

Uniqueness: What sets this compound apart is its specific ethyl acetate group, which can influence its reactivity and biological activity compared to other pyrazolo[3,4-d]pyrimidine derivatives.

Properties

IUPAC Name

ethyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-7(14)4-13-8-6(3-12-13)9(15)11-5-10-8/h3,5H,2,4H2,1H3,(H,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLDFVZJWXQOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
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Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
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Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
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Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
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Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
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Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate

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